molecular formula C19H22N2O4S2 B2894578 (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide CAS No. 681817-23-2

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide

Cat. No.: B2894578
CAS No.: 681817-23-2
M. Wt: 406.52
InChI Key: FMPJZXPNILKVQV-WJDWOHSUSA-N
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Description

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide is a synthetic organic compound known for its potential applications in medicinal chemistry, particularly as an anticonvulsant agent. This compound features a complex structure with a benzo[d][1,3]dioxole moiety, a thioxothiazolidinone core, and a butanamide side chain, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide typically involves multiple steps:

    Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is introduced via a Knoevenagel condensation reaction between the thioxothiazolidinone derivative and benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a base such as piperidine.

    N-Butylation: The final step involves the N-alkylation of the intermediate product with butylamine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide has shown promise as an anticonvulsant agent. It has been tested for its ability to inhibit seizures in animal models, demonstrating significant efficacy and low toxicity .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications in treating neurological disorders such as epilepsy. Its mechanism of action involves the inhibition of sodium channels, which are crucial for the propagation of neuronal signals .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, particularly those targeting neurological conditions. Its synthesis and functionalization offer opportunities for creating a variety of derivatives with enhanced properties.

Mechanism of Action

The primary mechanism by which (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide exerts its effects is through the inhibition of sodium channels, specifically the NaV1.1 channel. This inhibition reduces neuronal excitability, thereby preventing the excessive firing of neurons that leads to seizures . The compound’s interaction with the sodium channel involves binding to a specific site, stabilizing the channel in its inactive state.

Comparison with Similar Compounds

Similar Compounds

    Stiripentol: Another anticonvulsant that also targets sodium channels but has a different chemical structure.

    Carbamazepine: A widely used anticonvulsant with a tricyclic structure, differing significantly from the thioxothiazolidinone core.

    Lamotrigine: Another sodium channel inhibitor with a distinct chemical framework.

Uniqueness

What sets (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide apart is its unique combination of a benzo[d][1,3]dioxole moiety and a thioxothiazolidinone core, which provides a novel mechanism of action and potentially fewer side effects compared to other anticonvulsants .

Properties

IUPAC Name

4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-butylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-2-3-8-20-17(22)5-4-9-21-18(23)16(27-19(21)26)11-13-6-7-14-15(10-13)25-12-24-14/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPJZXPNILKVQV-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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